3-Amino-1-(3-methylcyclohexyl)propan-1-ol is a chemical compound with the molecular formula and a molecular weight of 171.28 g/mol. It is classified as an alkanolamine, which combines both amino and alcohol functional groups. This compound is notable for its potential applications in medicinal chemistry and materials science, serving as a building block for various organic syntheses.
This compound can be synthesized from readily available starting materials, making it accessible for research and industrial applications. It falls under the category of amino alcohols, which are characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) on the same carbon chain. The specific structural features of 3-amino-1-(3-methylcyclohexyl)propan-1-ol contribute to its unique chemical properties and reactivity.
The synthesis of 3-amino-1-(3-methylcyclohexyl)propan-1-ol can be achieved through several methods:
In industrial settings, large-scale synthesis may utilize batch or continuous processes, depending on cost-efficiency and environmental considerations. Catalytic hydrogenation techniques are also explored to enhance production efficiency.
The structural representation of 3-amino-1-(3-methylcyclohexyl)propan-1-ol can be described using its IUPAC name and SMILES notation:
Property | Value |
---|---|
Molecular Formula | C10H21NO |
Molecular Weight | 171.28 g/mol |
InChI | InChI=1S/C10H21NO/c1-10(9(12)5-8-11)6-3-2-4-7-10/h9,12H,2-8,11H2,1H3 |
InChI Key | VPRYSWGXUAWWAV-UHFFFAOYSA-N |
3-Amino-1-(3-methylcyclohexyl)propan-1-ol can participate in various chemical reactions:
These reactions allow for the modification of the compound's structure, enabling the synthesis of more complex molecules that can have enhanced biological or chemical properties.
The mechanism of action for 3-amino-1-(3-methylcyclohexyl)propan-1-ol involves its interaction with specific molecular targets within biological systems. As a ligand, it can bind to receptors or enzymes, modulating their activity through mechanisms such as:
The physical properties of 3-amino-1-(3-methylcyclohexyl)propan-1-ol include:
Key chemical properties include:
These properties make it suitable for various applications in both laboratory and industrial settings.
The applications of 3-amino-1-(3-methylcyclohexyl)propan-1-ol span several fields:
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0
CAS No.: 21416-85-3